8-fluoro-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride
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Overview
Description
8-Fluoro-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride: is a chemical compound with the molecular formula C9H10FNS·HCl. It is a fluorinated derivative of benzothiopyran, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride typically involves the following steps:
Fluorination: The starting material, 3,4-dihydro-1H-2-benzothiopyran-4-amine, undergoes fluorination to introduce the fluorine atom at the 8-position.
Hydrochloride Formation: The fluorinated compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving controlled conditions to ensure purity and yield. The process may involve the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Biology: It can be used in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 8-fluoro-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in its biological activity, influencing its binding affinity and selectivity towards certain receptors or enzymes.
Comparison with Similar Compounds
8-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine: A closely related compound without the hydrochloride salt.
8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Another fluorinated compound with a different heterocyclic structure.
Uniqueness: 8-Fluoro-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride is unique due to its specific fluorination pattern and the presence of the hydrochloride salt, which affects its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
8-fluoro-3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNS.ClH/c10-8-3-1-2-6-7(8)4-12-5-9(6)11;/h1-3,9H,4-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTIVQHMOVCROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CS1)C(=CC=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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